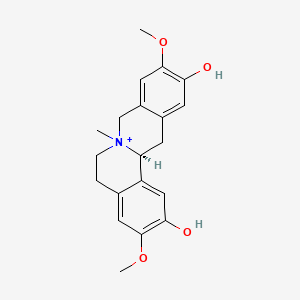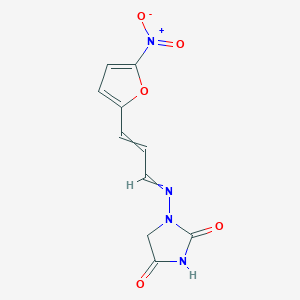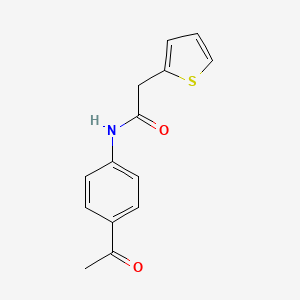
1,1-二甲基-3-苯基硫脲
描述
1,1-Dimethyl-3-phenylthiourea is an organosulfur compound with the chemical formula C₉H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms on the nitrogen are replaced by methyl and phenyl groups. This compound is known for its diverse applications in organic synthesis and biological research.
科学研究应用
1,1-Dimethyl-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-phenylthiourea can be synthesized through the reaction of phenyl isothiocyanate with dimethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C6H5NCS+(CH3)2NH→C6H5NHC(S)N(CH3)2
Industrial Production Methods: Industrial production of 1,1-Dimethyl-3-phenylthiourea often involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions: 1,1-Dimethyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
作用机制
The mechanism of action of 1,1-Dimethyl-3-phenylthiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
- 1,1-Diethyl-3-phenylthiourea
- 1,1-Dibutyl-3-phenylthiourea
- 1,1-Dimethyl-3-(4-ethoxyphenyl)thiourea
Uniqueness: 1,1-Dimethyl-3-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it has a higher reactivity in certain chemical reactions and exhibits unique biological activities.
属性
IUPAC Name |
1,1-dimethyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFFZFOIIGLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220767 | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-62-4 | |
| Record name | U 10157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-3-phenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | U 10157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical binding mode of 1,1-Dimethyl-3-phenylthiourea when forming complexes with metals?
A1: 1,1-Dimethyl-3-phenylthiourea (often denoted as dmptH in the papers) consistently acts as a neutral, monodentate ligand, coordinating to metal centers through its sulfur atom. This preference for sulfur binding is evidenced by infrared spectroscopy (FTIR) studies conducted on the complexes. [, , ]
Q2: Can you provide an example of a metal complex featuring 1,1-Dimethyl-3-phenylthiourea and describe its structure?
A2: Certainly, one example is the copper(I) complex, [Cu(PPh3)2(dmptH)Cl]. [] This complex showcases a distorted tetrahedral geometry around the copper(I) ion. The 1,1-Dimethyl-3-phenylthiourea ligand occupies one coordination site, binding through its sulfur atom, while two triphenylphosphine (PPh3) ligands and a chloride ion complete the copper's coordination sphere.
Q3: Do the research papers mention any specific applications for the metal complexes containing 1,1-Dimethyl-3-phenylthiourea ?
A3: The provided research primarily focuses on the synthesis, characterization, and structural elucidation of these metal complexes. While specific applications are not extensively discussed, understanding the coordination chemistry of 1,1-Dimethyl-3-phenylthiourea can lay the foundation for exploring its potential in areas such as catalysis or materials science. For example, similar thiourea-containing compounds have shown promise as ligands in asymmetric catalysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride](/img/structure/B1195689.png)



![ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-4-pyridinecarboxamide](/img/structure/B1195701.png)


